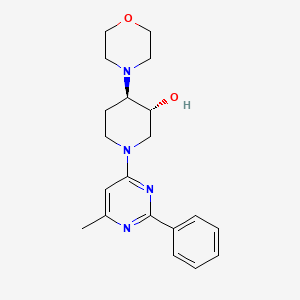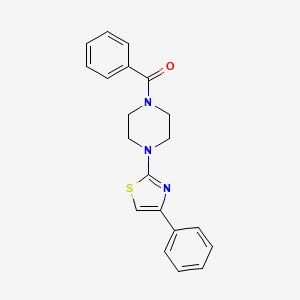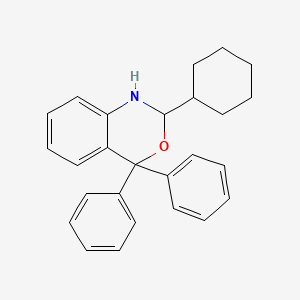
(3R*,4R*)-1-(6-methyl-2-phenyl-4-pyrimidinyl)-4-(4-morpholinyl)-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R*,4R*)-1-(6-methyl-2-phenyl-4-pyrimidinyl)-4-(4-morpholinyl)-3-piperidinol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of (3R*,4R*)-1-(6-methyl-2-phenyl-4-pyrimidinyl)-4-(4-morpholinyl)-3-piperidinol involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell cycle progression. This inhibition leads to cell cycle arrest and ultimately cell death. This compound has also been found to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the replication of viruses, and reduce inflammation in the body. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of (3R*,4R*)-1-(6-methyl-2-phenyl-4-pyrimidinyl)-4-(4-morpholinyl)-3-piperidinol is its ability to selectively inhibit the activity of CDK4 and PKC enzymes. This selectivity makes it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain lab experiments.
将来の方向性
There are several future directions for the research on (3R*,4R*)-1-(6-methyl-2-phenyl-4-pyrimidinyl)-4-(4-morpholinyl)-3-piperidinol. One of the directions is to explore its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, future research can focus on improving the solubility of this compound to make it more suitable for lab experiments.
合成法
The synthesis of (3R*,4R*)-1-(6-methyl-2-phenyl-4-pyrimidinyl)-4-(4-morpholinyl)-3-piperidinol involves a multi-step process. The first step involves the reaction of 6-methyl-2-phenyl-4-pyrimidinecarbaldehyde with N-Boc-4-piperidone to form the intermediate compound. The intermediate compound is then reacted with morpholine in the presence of a catalyst to form the final product.
科学的研究の応用
(3R*,4R*)-1-(6-methyl-2-phenyl-4-pyrimidinyl)-4-(4-morpholinyl)-3-piperidinol has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and anti-inflammatory activities. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(3R,4R)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-15-13-19(22-20(21-15)16-5-3-2-4-6-16)24-8-7-17(18(25)14-24)23-9-11-26-12-10-23/h2-6,13,17-18,25H,7-12,14H2,1H3/t17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNVEGPOUFTKBC-QZTJIDSGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCC(C(C3)O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N3CC[C@H]([C@@H](C3)O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-benzyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5418579.png)
![7-(5-methoxypyridin-3-yl)pyrazolo[1,5-a]pyridine](/img/structure/B5418588.png)
![ethyl 5-ethyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5418590.png)
![4-{4-[2-(2-ethoxy-2-oxoethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5418602.png)
![3-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-1-propanol](/img/structure/B5418619.png)

![2-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}propanamide](/img/structure/B5418647.png)
![(3aR*,6S*,7R*,7aS*)-7-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-2-methyl-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5418653.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-chlorobenzamide](/img/structure/B5418664.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine](/img/structure/B5418668.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-8-methoxychromane-3-carboxamide](/img/structure/B5418675.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B5418686.png)